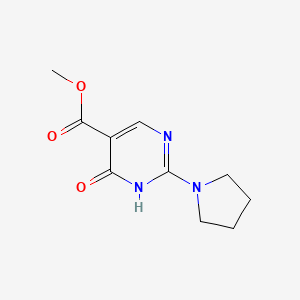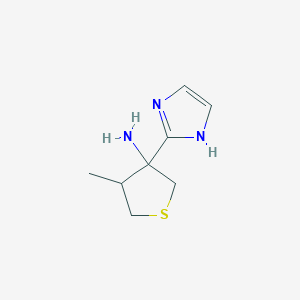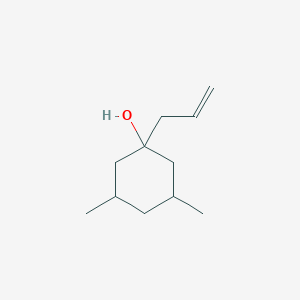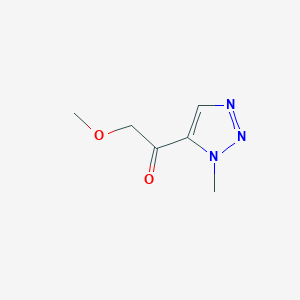![molecular formula C16H26FNO3 B13181431 tert-Butyl 3'-fluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,4'-piperidine]-1'-carboxylate](/img/structure/B13181431.png)
tert-Butyl 3'-fluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3’-fluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,4’-piperidine]-1’-carboxylate is a complex organic compound with the molecular formula C16H26FNO3. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
The synthesis of tert-Butyl 3’-fluoro-3-oxaspiro[bicyclo[510]octane-4,4’-piperidine]-1’-carboxylate involves multiple stepsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
tert-Butyl 3’-fluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
tert-Butyl 3’-fluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,4’-piperidine]-1’-carboxylate is utilized in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3’-fluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The fluoro group plays a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
tert-Butyl 3’-fluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,4’-piperidine]-1’-carboxylate can be compared with similar compounds such as:
tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate: This compound has a similar structure but lacks the spirocyclic component.
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: This compound contains an additional fluoro group, which can alter its reactivity and applications.
These comparisons highlight the unique structural features and potential applications of tert-Butyl 3’-fluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,4’-piperidine]-1’-carboxylate.
Properties
Molecular Formula |
C16H26FNO3 |
|---|---|
Molecular Weight |
299.38 g/mol |
IUPAC Name |
tert-butyl 3'-fluorospiro[3-oxabicyclo[5.1.0]octane-4,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C16H26FNO3/c1-15(2,3)21-14(19)18-7-6-16(13(17)9-18)5-4-11-8-12(11)10-20-16/h11-13H,4-10H2,1-3H3 |
InChI Key |
SHFMUQMOCBOLMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC3CC3CO2)C(C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylic acid](/img/structure/B13181360.png)



![tert-Butyl 4-[1-(2-methoxy-2-oxoethyl)-2-oxopiperidin-4-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13181375.png)









